

# physical properties of 4-(hydroxymethyl)oxane-4-carbonitrile

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## Compound of Interest

Compound Name: 4-(Hydroxymethyl)oxane-4-carbonitrile

Cat. No.: B1292780

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## Technical Guide: 4-(Hydroxymethyl)oxane-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-(Hydroxymethyl)oxane-4-carbonitrile** is a heterocyclic organic compound featuring a tetrahydropyran (oxane) ring substituted with both a hydroxymethyl and a nitrile group at the 4-position. The tetrahydropyran motif is a prevalent scaffold in numerous biologically active molecules and approved drugs, valued for its favorable pharmacokinetic properties.<sup>[1]</sup> The nitrile group is also a key functional group in medicinal chemistry, known for its ability to participate in various biological interactions and serve as a versatile synthetic handle.<sup>[2][3]</sup> This document provides a technical overview of the available physical, chemical, and safety information for **4-(hydroxymethyl)oxane-4-carbonitrile**.

### Core Physical and Chemical Properties

Quantitative data for many physical properties of **4-(hydroxymethyl)oxane-4-carbonitrile** are not readily available in publicly accessible literature. The following table summarizes the known information.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>11</sub> NO <sub>2</sub>	MedChemExpress
Molecular Weight	141.17 g/mol	MedChemExpress
CAS Number	1010836-56-2	MedChemExpress
Appearance	Colorless to light yellow oil	MedChemExpress[4]
Purity (by GC)	99.91%	MedChemExpress[4]
Water Content (Karl Fischer)	0.13%	MedChemExpress[4]
Boiling Point	Data not available	
Melting Point	Not applicable (liquid at room temperature)	
Solubility	Data not available	
pKa	Data not available	

## Spectroscopic Data

Detailed experimental spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **4-(hydroxymethyl)oxane-4-carbonitrile** are not available in the public domain. However, based on its chemical structure, the following spectral characteristics can be anticipated:

- <sup>1</sup>H NMR: Signals corresponding to the protons of the hydroxymethyl group (-CH<sub>2</sub>OH), and the methylene protons of the oxane ring. The chemical shifts would be influenced by the electronegative oxygen atom and the nitrile group.
- <sup>13</sup>C NMR: Resonances for the seven carbon atoms, including the quaternary carbon attached to the nitrile and hydroxymethyl groups, the carbon of the nitrile group (-C≡N), the carbon of the hydroxymethyl group (-CH<sub>2</sub>OH), and the carbons of the oxane ring.
- IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch, likely broad), the nitrile group (C≡N stretch, typically a sharp band around 2220-2260 cm<sup>-1</sup>), and C-O stretching from the ether and alcohol functionalities.

- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 141.17, along with fragmentation patterns characteristic of the loss of functional groups such as the hydroxymethyl or nitrile group.

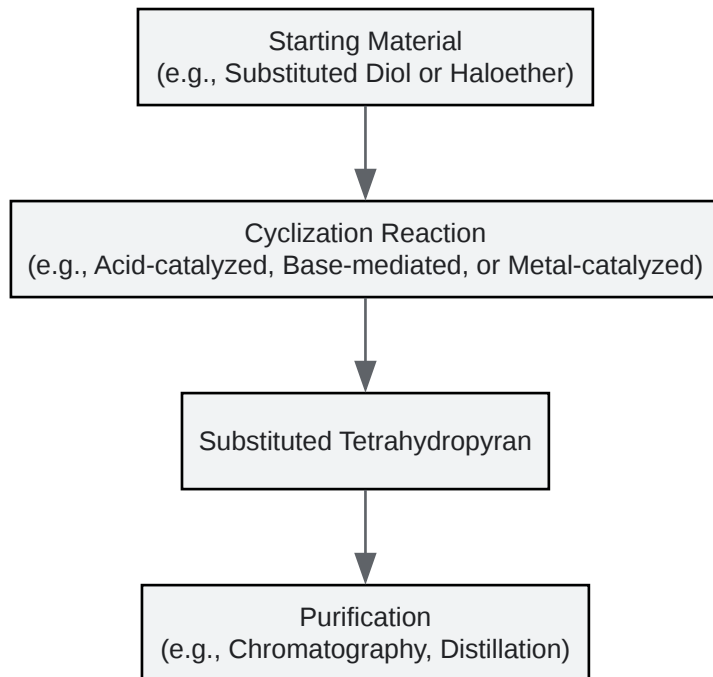
## Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-(hydroxymethyl)oxane-4-carbonitrile** is not readily available in the reviewed literature. However, general synthetic strategies for substituted tetrahydropyrans often involve intramolecular cyclization reactions.[5][6][7][8] One plausible approach for the synthesis of **4-(hydroxymethyl)oxane-4-carbonitrile** could involve the hydroxymethylation of a pre-existing oxane-4-carbonitrile.

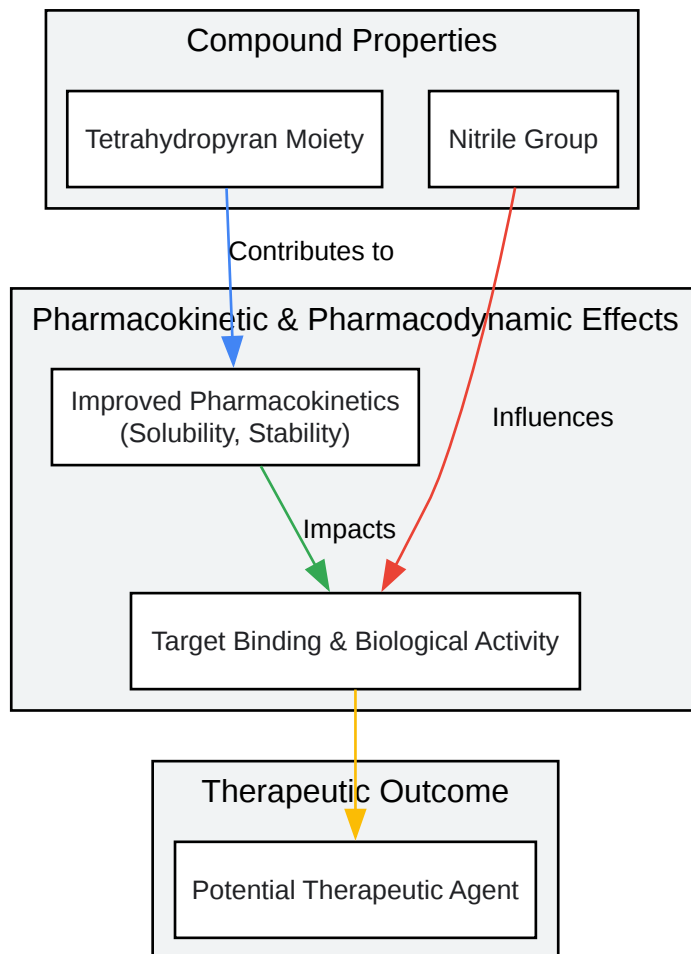
A general procedure for the synthesis of a related compound, 4-methyltetrahydro-2H-pyran-4-carbonitrile, involves the deprotonation of 4-cyanotetrahydropyran followed by reaction with an electrophile (in this case, iodomethane).[9] A similar strategy could potentially be adapted for the introduction of a hydroxymethyl group using an appropriate formaldehyde equivalent.

General Workflow for Synthesis of Substituted Tetrahydropyrans:

## General Synthetic Approach for Substituted Tetrahydropyrans



## Conceptual Role in Drug Discovery



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